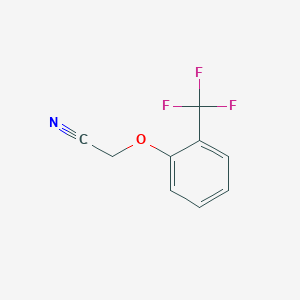

(2-Trifluoromethylphenoxy)acetonitrile

Description

BenchChem offers high-quality (2-Trifluoromethylphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Trifluoromethylphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCVLGAJDDIMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640945 | |

| Record name | [2-(Trifluoromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874804-01-0 | |

| Record name | [2-(Trifluoromethyl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-[2-(Trifluoromethyl)phenoxy]acetonitrile

Executive Summary

2-[2-(Trifluoromethyl)phenoxy]acetonitrile (CAS: 874804-01-0) is a specialized fluorinated building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by the presence of an electron-withdrawing trifluoromethyl (

Molecular Architecture & Physicochemical Profile

Chemical Identity

| Property | Data |

| CAS Registry Number | 874804-01-0 |

| IUPAC Name | 2-[2-(Trifluoromethyl)phenoxy]acetonitrile |

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| SMILES | N#CCOc1ccccc1C(F)(F)F |

| MDL Number | MFCD06409076 |

Structural Analysis

The molecule consists of a benzene ring substituted at the 1-position with a cyanomethoxy group (

-

Ortho-Effect: The steric bulk of the ortho-trifluoromethyl group influences the conformation of the ether linkage, potentially restricting rotation and impacting binding affinity in biological targets.

-

Electronic Profile: The

group is strongly electron-withdrawing (inductive effect, -

Lipophilicity: The introduction of fluorine atoms significantly increases the partition coefficient (LogP), facilitating membrane permeability in biological systems.

Synthetic Pathways & Process Chemistry

The industrial and laboratory-scale preparation of 2-[2-(Trifluoromethyl)phenoxy]acetonitrile predominantly relies on the Williamson Ether Synthesis . This nucleophilic substitution reaction (

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion.[1] This nucleophile attacks the

Figure 1: Mechanism of Williamson Ether Synthesis for the target compound.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetonitrile on a 10 mmol scale.

Reagents:

-

2-Trifluoromethylphenol (1.62 g, 10 mmol)

-

Chloroacetonitrile (0.83 g, 11 mmol, 1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol, 1.5 equiv) -

Solvent: Acetone or Acetonitrile (dry, 30 mL)

-

Catalyst (Optional): Potassium Iodide (KI, 10 mol%) to accelerate the reaction via Finkelstein exchange in situ.

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoromethylphenol in dry acetone. Add anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide. -

Alkylation: Add chloroacetonitrile dropwise to the suspension. If using KI, add it at this stage.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (

for acetone) for 6–12 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or HPLC. -

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry over

.[3] Purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure product.

Reactivity & Functional Group Transformations[5][6]

The nitrile group (

Divergent Synthesis Map

The following diagram illustrates the key transformations accessible from this scaffold.

Figure 2: Functional group divergence from the nitrile scaffold.

Key Transformations

-

Hydrolysis to Carboxylic Acids:

-

Conditions: Refluxing in concentrated HCl or NaOH/EtOH.

-

Product: [2-(Trifluoromethyl)phenoxy]acetic acid.

-

Application: Precursor for auxin-type herbicides or CRTH2 antagonists.

-

-

Reduction to Amines:

-

Conditions: Lithium Aluminum Hydride (

) in THF or Hydrogenation ( -

Product: 2-[2-(Trifluoromethyl)phenoxy]ethanamine.

-

Application: Building block for GPCR ligands.

-

-

Tetrazole Formation:

-

Conditions: Sodium azide (

) and Ammonium chloride ( -

Significance: The tetrazole ring acts as a lipophilic bioisostere for the carboxylic acid group, often improving oral bioavailability in drug candidates.

-

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

In drug design, the 2-trifluoromethylphenoxy moiety is often employed to block metabolic degradation. The

Therapeutic Areas

-

CRTH2 Antagonists: Phenoxyacetic acid derivatives (derived from the nitrile hydrolysis) are investigated for treating allergic rhinitis and asthma.

-

PPAR Agonists: The lipophilic tail provided by the trifluoromethyl-phenoxy group fits well into the hydrophobic pockets of Peroxisome Proliferator-Activated Receptors (PPARs).

Handling, Safety & Analytical Characterization

Safety Profile

-

Hazards: As an organic nitrile, the compound is harmful if swallowed, inhaled, or absorbed through the skin. It may liberate hydrogen cyanide (HCN) if exposed to strong acids.

-

GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Keep away from oxidizers and strong acids.

Analytical Data (Expected)

-

NMR (

-

NMR: Singlet around

-

IR Spectroscopy: Sharp absorption at ~

(C

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Williamson Ether Synthesis)

-

Medicinal Chemistry Applications

- Topic: Trifluoromethyl group effects on metabolic stability.

- Source:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents".

-

Link:

- Safety Data: Source: Sigma-Aldrich / Merck Millipore Safety Data Sheets (SDS) for generic Phenoxyacetonitriles. Note: Specific SDS for CAS 874804-01-0 should be requested from the supplier (e.g., Fluorochem, Combi-Blocks) upon purchase.

Sources

Structure-activity relationship of trifluoromethyl phenoxyacetonitriles

Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethyl Phenoxyacetonitriles

Abstract

This technical guide analyzes the structure-activity relationship (SAR) of trifluoromethyl (

Core Scaffold & Chemical Logic

The trifluoromethyl phenoxyacetonitrile scaffold consists of three distinct pharmacophoric domains, each contributing to the molecule's biological efficacy:

-

The Nitrile "Warhead" (

):-

In Agrochemicals: Acts as a metabolic precursor (pro-herbicide). In plants, the nitrile is often hydrolyzed to the corresponding carboxylic acid, which mimics the substrate for acetyl-CoA carboxylase (ACCase).

-

In Pharmaceuticals: Functions as a "soft" electrophile.[1] It targets the catalytic cysteine thiolate in proteases (e.g., Cathepsin S/K), forming a reversible thioimidate adduct.

-

-

The Phenoxy Linker (

):-

Provides a flexible hinge that allows the aromatic core to orient into hydrophobic pockets (P2/P3 subsites in enzymes).

-

Acts as a hydrogen bond acceptor, often interacting with backbone amides in the target protein.

-

-

The Trifluoromethyl Tail (

):-

Metabolic Shield: The strong C-F bonds (

) block metabolic oxidation at the ring positions, extending half-life ( -

Lipophilicity Booster: Significantly increases

(

-

Chemical Synthesis

The most robust route to access this scaffold is the Williamson Ether Synthesis, coupling a trifluoromethyl-substituted phenol with chloroacetonitrile.

Protocol: Synthesis of 4-(Trifluoromethyl)phenoxyacetonitrile

-

Reagents: 4-Trifluoromethylphenol (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetone or DMF (Solvent). -

Procedure:

-

Dissolve 4-trifluoromethylphenol in anhydrous acetone (

). -

Add finely ground anhydrous

. Stir at room temperature for 30 min to generate the phenoxide anion. -

Add chloroacetonitrile dropwise.

-

Reflux the mixture for 4–6 hours (monitor by TLC, Hexane:EtOAc 4:1).

-

Filter off inorganic salts and concentrate the filtrate.

-

Purification: Recrystallize from ethanol or perform silica gel column chromatography.

-

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Agrochemical SAR: ACCase Inhibition

In the context of herbicides (Aryloxyphenoxypropionates or "Fops"), the phenoxyacetonitrile acts as a structural analog.

-

Mechanism: The compound targets the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACCase) in grasses (Gramineae).

-

Structure-Activity Rules:

-

Position of

: The para-position (4-position) on the phenyl ring is critical. It fits into a deep hydrophobic pocket in the CT domain. Moving -

The Nitrile Group: Activity is generally

. However, the nitrile form often exhibits superior leaf penetration (lipophilicity) and is bio-activated in planta to the active acid form. -

Ring Substitution: Additional substitution (e.g., 2-Cl) on the phenoxy ring can enhance binding by locking the conformation relative to the ether oxygen.

-

Table 1: Relative Herbicidal Potency (Representative Trends)

| Substituent (R) | Position | LogP (Est.) | Herbicidal Activity (Grass) | Metabolic Stability |

| - | 1.8 | Low | Low | |

| Para | 2.3 | Moderate | Moderate | |

| Para | 3.1 | High | High | |

| Ortho | 3.1 | Inactive (Steric Clash) | High | |

| Para | 1.9 | Moderate | Moderate |

Pharmaceutical SAR: Cysteine Protease Inhibition[2][3][4]

In medicinal chemistry, this scaffold is explored for inhibiting cysteine proteases (Cathepsins B, K, L, S) involved in autoimmune diseases and cancer metastasis.

-

Mechanism: The nitrile carbon undergoes nucleophilic attack by the active site Cysteine thiolate (

), forming a thioimidate adduct. This reaction is reversible, reducing the risk of permanent off-target haptenization (toxicity). -

Structure-Activity Rules:

-

The Warhead: The acetonitrile unit (

) positions the nitrile carbon at the precise distance to interact with the catalytic Cysteine (e.g., Cys25 in Papain-family proteases). -

The

Effect:-

Electronic: The electron-withdrawing nature of

on the ring pulls electron density through the ether linkage, slightly increasing the electrophilicity of the nitrile carbon (inductive effect), making it more reactive toward the cysteine thiolate. -

P2 Binding: The 4-trifluoromethylphenyl group typically occupies the S2 subsite of the enzyme. The S2 pocket of Cathepsin K/S is hydrophobic; the bulky, lipophilic

group provides excellent shape complementarity and van der Waals interactions.

-

-

Figure 2: Mechanism of Reversible Covalent Inhibition.

Experimental Validation Protocols

A. Lipophilicity Assessment (HPLC Method)

To validate the effect of

-

System: RP-HPLC with a C18 column.

-

Mobile Phase: Methanol/Water (varying ratios) with 0.1% Formic Acid.

-

Standards: Calibrate using a homologous series of n-alkyl benzenes.

-

Calculation: Correlate retention time (

) to

B. Protease Inhibition Assay (Fluorescence)

To measure

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 2 mM EDTA.

-

Substrate: Z-Val-Val-Arg-AMC (Fluorogenic).

-

Procedure:

-

Incubate enzyme (5 nM) with varying concentrations of the trifluoromethyl phenoxyacetonitrile (0.1 nM – 10 µM) for 30 min at RT.

-

Add substrate (10 µM).

-

Monitor fluorescence (

) over 10 min.

-

-

Analysis: Plot reaction velocity vs. [Inhibitor] to determine

.

References

-

Design and biological activity of trifluoromethyl containing drugs. WeChem Global. (2025). Retrieved from

-

Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules (NIH/PubMed). (2022).[1][2][3][4] Retrieved from

-

Synthesis and herbicidal activity of aryloxyphenoxypropionate derivatives. Journal of Chemical and Pharmaceutical Research. (2014). Retrieved from

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry. MDPI Pharmaceuticals. (2023). Retrieved from

-

Subnanomolar Cathepsin S Inhibitors with High Selectivity. ChemMedChem. (2023).[5] Retrieved from

Sources

- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]

- 5. Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones and α-Sulfonates as Potential Immunomodulators in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability of fluorinated phenoxyacetonitrile derivatives

Metabolic Stability of Fluorinated Phenoxyacetonitrile Derivatives

Executive Summary

This technical guide provides a rigorous framework for assessing the metabolic stability of fluorinated phenoxyacetonitrile derivatives. These scaffolds are critical intermediates in the synthesis of agrochemicals (e.g., Cyhalofop-butyl) and bioactive pharmaceutical fragments (e.g., cathepsin inhibitors).

The metabolic fate of this class is defined by a competition between oxidative clearance (CYP450-mediated ring hydroxylation) and hydrolytic cleavage (nitrilase/amidase-mediated nitrile hydrolysis). Strategic fluorination is employed to block oxidative "soft spots," thereby shifting the metabolic profile or extending half-life. This guide details the experimental protocols, mechanistic rationale, and data interpretation required to validate these stability enhancements.

Chemical & Metabolic Logic

The Scaffold Vulnerabilities

The phenoxyacetonitrile core presents two distinct metabolic handles:

-

The Phenoxy Ring (Oxidative Liability): Electron-rich aromatic rings are prime targets for Cytochrome P450 (CYP450) enzymes. In unsubstituted phenoxy systems, the para-position is the primary site of hydroxylation, followed by the ortho-position.

-

The Nitrile Group (Hydrolytic Liability): The cyanomethyl group (

) is susceptible to hydrolysis by nitrilases and amidases, converting the nitrile to an amide and subsequently to a carboxylic acid.

The Role of Fluorine Substitution

Fluorine is introduced to modulate these pathways via two mechanisms:

-

Steric & Electronic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP450 radical abstraction. Substituting fluorine at the para (4-position) or ortho (2-position) sites effectively blocks hydroxylation.

-

Lipophilicity Modulation: Fluorination alters

, potentially affecting enzyme binding affinity (

Case Anchor: In herbicides like Cyhalofop-butyl, the 4-cyano-2-fluorophenoxy moiety demonstrates how fluorine stabilizes the ring against rapid oxidative degradation, forcing metabolism toward ester/nitrile hydrolysis pathways.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates and the blocking effect of fluorine.

Experimental Protocols

Critical Note on Matrix Selection: Because phenoxyacetonitriles are subject to both oxidation (microsomal enzymes) and hydrolysis (often cytosolic enzymes), Liver Microsomes (LM) alone are insufficient.

-

Use Liver Microsomes (LM) to assess CYP-mediated oxidative stability (the specific benefit of fluorination).

-

Use S9 Fraction or Hepatocytes to assess total metabolic stability (including hydrolysis).

Protocol: Microsomal Stability Assay (Oxidative Check)

This protocol isolates the effect of fluorine on oxidative stability.

Materials:

-

Test Compound (10 mM stock in DMSO).

-

Liver Microsomes (Human/Rat, 20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

-

Preparation: Dilute test compound to 1

in phosphate buffer (final DMSO < 0.1%). -

Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Negative Control: Add buffer instead of NADPH (checks for non-NADPH dependent hydrolysis).

-

-

Sampling: Aliquot 50

at time points: 0, 5, 15, 30, 45, 60 min. -

Quenching: Immediately dispense into 150

ice-cold Stop Solution. -

Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet protein.

-

Analysis: Inject supernatant into LC-MS/MS.

Analytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: MRM (Multiple Reaction Monitoring) mode.

-

Note: Nitriles often form

or

-

Data Interpretation & Calculations

Calculating Intrinsic Clearance ( )

Plot the natural log (

Interpreting the Fluorine Effect

Compare the

| Compound Variant | Microsomal | S9 Fraction | Interpretation |

| Unsubstituted | Short (< 15 min) | Short | Rapidly metabolized via both oxidation (ring) and hydrolysis. |

| 4-Fluoro | Extended (> 60 min) | Moderate | Success. Fluorine blocked para-oxidation. Clearance is now driven primarily by hydrolysis. |

| 2,6-Difluoro | Extended | Short | Steric crowding may block oxidation, but electronic activation of the nitrile might accelerate hydrolysis. |

Experimental Workflow Diagram

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Park, B. K., & Kitteringham, N. R. (1994).[1] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. Link

-

U.S. EPA. (2002). Cyhalofop-butyl: Review of Toxicity Studies. (Demonstrates metabolism of the 4-cyano-2-fluorophenoxy scaffold). Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Smart, J. P., & O'Connor, D. (2021). Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and Their SAR Studies. Journal of Medicinal Chemistry. (Discusses nitrile stability and hydrolysis). Link

Sources

Technical Guide: Comparative Analysis of 2- and 3-Trifluoromethylphenoxyacetonitrile Isomers

Executive Summary

This technical guide provides a rigorous structural, electronic, and synthetic comparison of 2-(trifluoromethyl)phenoxyacetonitrile (2-TFMPAN) and 3-(trifluoromethyl)phenoxyacetonitrile (3-TFMPAN). While these isomers share an identical molecular formula (

For drug development professionals, the distinction is critical:

-

The 2-isomer (Ortho) acts as a conformational lock , utilizing steric bulk to force the phenoxy ether linkage out of planarity, a strategy often employed to improve selectivity for receptor binding pockets (e.g., Androgen Receptor antagonists).

-

The 3-isomer (Meta) functions primarily through electronic deactivation without significant steric hindrance, making it a preferred scaffold for metabolic stability optimization without compromising ligand flexibility.

Part 1: Structural & Electronic Characterization

The core difference lies in the interplay between the steric bulk of the

Electronic Parameters (Hammett & Lipophilicity)

The

| Parameter | 2-TFMPAN (Ortho) | 3-TFMPAN (Meta) | Mechanistic Implication |

| Electronic Effect | Inductive ( | Inductive ( | The 2-position pulls electron density closer to the ether oxygen, reducing the basicity of the ether oxygen more than the 3-position. |

| Steric Hindrance | High (Ortho Effect) | Low | The 2-isomer hinders nucleophilic attack at the ether oxygen during metabolism (O-dealkylation). |

| Lipophilicity ( | ~2.9 - 3.1 | ~2.8 - 3.0 | The 2-isomer is often slightly more lipophilic due to "shielding" of the polar ether linkage by the bulky |

| Conformation | Twisted (Non-planar) | Planar/Flexible | Critical for SAR: 2-TFMPAN adopts a twisted conformation to minimize repulsion between the ether oxygen lone pairs and the fluorine atoms. |

The "Ortho Effect" in NMR Spectroscopy

Distinguishing these isomers is best achieved via

- NMR: The 2-isomer typically appears downfield relative to the 3-isomer due to the deshielding proximity of the oxygen atom.

-

Coupling Constants (

): In

Part 2: Synthetic Pathways & Reactivity

The synthesis of both isomers follows a standard Williamson Ether Synthesis, but the reaction kinetics differ significantly .

Synthesis Workflow (Graphviz)

Caption: Comparative synthesis workflow. The rate-determining step (SN2 attack) is notably slower for the 2-isomer due to steric shielding of the phenoxide oxygen.

Reactivity Differences[2]

-

Nucleophilic Substitution (Synthesis):

-

3-isomer: Reacts rapidly. The phenoxide is a good nucleophile, and the meta-position does not obstruct the approach to chloroacetonitrile.

-

2-isomer: Reacts slowly. The bulky

group (Van der Waals radius ~2.2 Å) physically blocks the oxygen, requiring higher temperatures or stronger polar aprotic solvents (e.g., DMF instead of Acetone) to drive the reaction to completion.

-

-

Tetrazole Formation (Downstream Application):

-

Both nitriles can be converted to tetrazoles (bioisosteres of carboxylic acids) using Sodium Azide (

). -

However, the 2-isomer often requires a Lewis Acid catalyst (

) to facilitate the cycloaddition because the nitrile carbon is sterically crowded.

-

Part 3: Pharmacological Implications (SAR)

In medicinal chemistry, the choice between 2- and 3-TFMPAN is rarely arbitrary.

Bioisosterism and Metabolic Stability

-

Metabolic Blocking: Both isomers resist oxidative metabolism on the ring due to the C-F bond strength.

-

O-Dealkylation Protection: The 2-isomer is superior at preventing O-dealkylation (cleavage of the ether). The

group acts as a "gatekeeper," preventing Cytochrome P450 enzymes from accessing the alpha-methylene carbons next to the oxygen.

Conformational Restriction (The "Twist")

Many drug targets (e.g., kinases, nuclear receptors) have narrow hydrophobic pockets.

-

3-TFMPAN allows the side chain to rotate freely, adopting a "flat" average conformation.

-

2-TFMPAN is forced into a perpendicular twist. If a binding pocket requires a twisted ligand (to fill a hydrophobic sub-pocket), the 2-isomer provides a significant entropic advantage by pre-paying the energy cost of that conformation.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Trifluoromethylphenoxyacetonitrile

Note: This protocol is adjusted for the sterically hindered 2-isomer. For the 3-isomer, reaction times can be reduced by 50%.

Materials:

-

2-Trifluoromethylphenol (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) - Selected for higher boiling point and solubility.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-trifluoromethylphenol (10 mmol) in DMF (20 mL). Add anhydrous

(20 mmol). -

Deprotonation: Stir the suspension at 60°C for 30 minutes. Rationale: Ensures complete formation of the phenoxide anion before adding the electrophile.

-

Addition: Cool to room temperature. Add chloroacetonitrile (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80-90°C for 12 hours.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol will stain strongly with

; the product nitrile is UV active but stains poorly. Look for the disappearance of the lower Rf phenol spot.

-

-

Workup: Pour the reaction mixture into ice-water (100 mL). The product should precipitate or oil out. Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the organic layer with 1M NaOH (to remove unreacted hindered phenol), then Brine. Dry over

and concentrate. -

Yield Expectation: 2-isomer (~75-80%); 3-isomer (>90%).

Analytical Differentiation (FT-IR)

-

Nitrile Stretch (

): Both appear ~2250 cm⁻¹. -

Ether Stretch (

):-

2-isomer: Often split or shifted due to the steric strain and electronic repulsion from the ortho-

. -

3-isomer: Shows a classic, sharp aryl ether band ~1240 cm⁻¹.

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for Hammett constants and electronic effects of ).

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Trifluoromethyl)phenol. Link

-

BenchChem. (2025).[1][2][3] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Link

-

Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles from nitriles. Link

- Journal of Medicinal Chemistry. (General Reference). Bioisosteric replacement of carboxylic acids with tetrazoles in drug design.

Sources

Methodological & Application

Synthesis of (2-Trifluoromethylphenoxy)acetonitrile from 2-Trifluoromethylphenol: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the synthesis of (2-trifluoromethylphenoxy)acetonitrile, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental procedure, and crucial safety information.

Introduction and Significance

(2-Trifluoromethylphenoxy)acetonitrile is an important intermediate in the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group is a versatile functional group that can be converted into a range of other functionalities, such as amines, carboxylic acids, and tetrazoles. This combination of a trifluoromethylphenoxy moiety and a reactive nitrile group makes this compound a desirable starting material in drug discovery and agrochemical research.

The synthesis described herein is a classic example of the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[3][4] In this specific application, the phenoxide of 2-trifluoromethylphenol attacks chloroacetonitrile to form the desired ether linkage.

Reaction Mechanism and Scientific Rationale

The synthesis of (2-trifluoromethylphenoxy)acetonitrile from 2-trifluoromethylphenol and chloroacetonitrile proceeds in two key steps:

-

Deprotonation of 2-Trifluoromethylphenol: The phenolic proton of 2-trifluoromethylphenol is acidic and can be removed by a suitable base to form the corresponding phenoxide ion. The choice of base is critical; a moderately strong base is required to ensure complete deprotonation without causing unwanted side reactions. In this protocol, we utilize potassium carbonate (K₂CO₃), a cost-effective and easy-to-handle base that is sufficient to deprotonate the phenol. The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the phenolic proton compared to phenol itself, facilitating this deprotonation step.

-

Nucleophilic Substitution (SN2): The resulting 2-trifluoromethylphenoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of chloroacetonitrile, which bears a good leaving group (the chloride ion). This concerted, one-step reaction results in the formation of a new carbon-oxygen bond and the displacement of the chloride ion, yielding the final product, (2-trifluoromethylphenoxy)acetonitrile.

Figure 1: Overall workflow for the synthesis of (2-Trifluoromethylphenoxy)acetonitrile.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of (2-trifluoromethylphenoxy)acetonitrile. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Trifluoromethylphenol | 444-30-4 | 162.11 | 1.62 g | 10.0 |

| Chloroacetonitrile | 107-14-2 | 75.50 | 0.83 g (0.69 mL) | 11.0 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.07 g | 15.0 |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 50 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate solution | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure

Figure 2: A step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-trifluoromethylphenol (1.62 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (0.69 mL, 11.0 mmol) dropwise using a syringe.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone). Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting materials. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the 2-trifluoromethylphenol spot and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride by-product and wash the solid with a small amount of acetone.

-

Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in approximately 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine. The aqueous washes help to remove any unreacted 2-trifluoromethylphenol and inorganic salts.

-

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (2-trifluoromethylphenoxy)acetonitrile.

Safety Precautions

2-Trifluoromethylphenol: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin irritation and serious eye damage.[4] Handle with appropriate gloves, eye protection, and in a well-ventilated area.

Chloroacetonitrile: Flammable liquid and vapor.[5][6] Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] Causes serious eye irritation.[6] It is a lachrymator.[5] Decomposes on heating to produce toxic fumes, including hydrogen cyanide.[5] Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment. Avoid contact with strong acids, bases, and oxidizing agents.[5]

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

Potassium Carbonate: Causes serious eye irritation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization of (2-Trifluoromethylphenoxy)acetonitrile

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene protons (-O-CH₂-CN) and a multiplet for the aromatic protons of the trifluoromethylphenoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the methylene carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other key absorptions will include C-O-C stretching and C-F stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product (C₉H₆F₃NO, MW: 201.15 g/mol ).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of (2-trifluoromethylphenoxy)acetonitrile via a Williamson ether synthesis. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate for their synthetic endeavors. The causality behind the experimental choices, rooted in the principles of the SN2 reaction, ensures a robust and reproducible procedure.

References

-

Williamson ether synthesis - Wikipedia. [Link]

-

Chloroacetonitrile - AWS. [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. [Link]

-

2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem. [Link]

-

2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. rsc.org [rsc.org]

- 6. Methoxyphenyl(trifluoromethyl)acetonitrile | C10H8F3NO | CID 589652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Protocol for alkylation of 2-trifluoromethylphenol with chloroacetonitrile

Executive Summary

This application note details the optimized synthetic protocol for the O-alkylation of 2-trifluoromethylphenol (2-TFMP) with chloroacetonitrile to produce 2-(2-(trifluoromethyl)phenoxy)acetonitrile . This transformation is a critical step in the synthesis of benzofuran derivatives, agrochemicals, and pharmaceutical intermediates (e.g., glucokinase activators).

While a standard Williamson ether synthesis, this specific reaction presents a dual challenge:

-

Steric/Electronic Penalty: The ortho-trifluoromethyl group provides steric bulk and electron-withdrawing character, reducing the nucleophilicity of the phenoxide.

-

Reagent Reactivity: Chloroacetonitrile contains a poorer leaving group (Cl⁻) compared to bromo- or iodo- analogs, often requiring catalytic activation.

This guide presents two validated methods: Method A (Robust Batch) using

Safety & Handling (Critical)

-

Chloroacetonitrile (CAS 107-14-2): DANGER. Metabolizes to cyanide in vivo. Fatal if swallowed, inhaled, or absorbed through skin.[1] Lachrymator. All operations must be performed in a functioning fume hood. Silver nitrate (

) or bleach solutions should be available for neutralizing spills. -

2-Trifluoromethylphenol: Corrosive and toxic.[2] Causes severe skin burns and eye damage.

-

Waste Disposal: Aqueous waste may contain cyanides. Treat with bleach (sodium hypochlorite) at pH > 10 before disposal to oxidize cyanides to cyanates.

Mechanistic Principles

The reaction proceeds via a bimolecular nucleophilic substitution (

Graphviz Diagram 1: Reaction Mechanism & Catalytic Cycle

Caption: Mechanistic pathway showing base-mediated deprotonation and KI-catalyzed activation of the alkylating agent.

Critical Material Attributes (CMA)

| Component | Role | MW ( g/mol ) | Equiv.[5] | Density (g/mL) | Key Attribute |

| 2-Trifluoromethylphenol | Substrate | 162.11 | 1.0 | 1.29 | Ortho-hindered; acidic ( |

| Chloroacetonitrile | Reagent | 75.50 | 1.2 - 1.5 | 1.19 | Toxic; volatile; electrophile |

| Potassium Carbonate | Base | 138.21 | 2.0 - 3.0 | Solid | Anhydrous; milled (fine powder preferred) |

| Potassium Iodide | Catalyst | 166.00 | 0.1 (10%) | Solid | Essential for Cl -> I conversion |

| Acetone | Solvent | 58.08 | N/A | 0.78 | Dry; Polar aprotic |

Experimental Protocols

Method A: The "Gold Standard" (Robust & Scalable)

Recommended for gram-scale synthesis where ease of workup is prioritized.

Reagents:

-

2-Trifluoromethylphenol (1.62 g, 10 mmol)

-

Chloroacetonitrile (0.95 mL, 15 mmol)

- (Anhydrous, granular or powder) (4.14 g, 30 mmol)

-

KI (166 mg, 1.0 mmol)

-

Acetone (30 mL, dry)

Step-by-Step Procedure:

-

Activation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the

and KI in dry acetone (30 mL). -

Deprotonation: Add 2-trifluoromethylphenol. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the phenoxide forms.

-

Alkylation: Add chloroacetonitrile dropwise via syringe. Caution: Do this in a fume hood.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 6–12 hours.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (

) should disappear; product spot (

-

-

Workup:

-

Purification:

-

Dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).

-

Wash with 1M NaOH (2 x 10 mL) to remove unreacted phenol (Critical step for purity).

-

Wash with Brine (10 mL).

-

Dry over

, filter, and concentrate.[6][7] -

Result: Usually a clear to pale yellow oil. If necessary, purify via column chromatography (SiO2, Hexane/EtOAc gradient).[7]

-

Method B: High-Throughput / Difficult Substrates

Recommended if Method A is too slow due to extreme steric hindrance.

Modifications:

-

Solvent: Replace Acetone with DMF (Dimethylformamide) or NMP.

-

Temperature: Heat to

. -

Time: Reaction typically complete in 1–3 hours.

-

Workup: Requires extensive water washing or lyophilization to remove DMF.

Process Analytical Technology (PAT) & QC

| Technique | Parameter | Acceptance Criteria |

| TLC | Conversion | Disappearance of Phenol (UV active, stains with |

| HPLC | Purity | >95% Area under curve (254 nm). |

| 1H NMR | Structure | O- |

| IR | Functional Group | Nitrile ( |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Steric hindrance of

blocking the approach; Chloro- group too stable. -

Fix: Increase KI loading to 20 mol%. Switch solvent to DMF to increase nucleophilicity of the phenoxide (naked anion effect).

-

-

Issue: O- vs C-Alkylation.

-

Context: Phenoxides can alkylate at the Carbon (ortho/para) or Oxygen.

-

Solution: Williamson synthesis with "hard" electrophiles like alkyl halides heavily favors O-alkylation . Use a polar aprotic solvent (Acetone/DMF) to solvate the cation (

), leaving the Oxygen anion free to react.

-

-

Issue: Hydrolysis of Nitrile.

-

Cause: Reaction left too long in presence of water/base at high heat.

-

Fix: Ensure anhydrous conditions.[7] Do not reflux in aqueous base.

-

Workflow Decision Tree

Graphviz Diagram 2: Experimental Workflow

Caption: Decision tree for selecting reaction conditions and downstream processing.

References

-

Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

-

Rea, M. D., et al. (2008). "Synthesis of Glucokinase Activators." World Intellectual Property Organization, WO/2008/005964. (Demonstrates use of phenoxyacetonitrile intermediates).

-

Organic Syntheses. (1955). "p-Methoxyphenylacetonitrile." Org.[9][10] Synth. Coll. Vol. 3, 557. (Foundational protocol for phenol alkylation with cyanides).

-

Torres, E. et al. (2015). "Alkylation of phenolic hydroxyl group using chloroacetonitrile in the presence of K2CO3 and NaI." ResearchGate / Izvestiya Akademii Nauk. (Specific confirmation of KI catalysis for this transformation).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7856, Chloroacetonitrile." PubChem. (Safety and Physical Data).

Sources

- 1. echemi.com [echemi.com]

- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. rawpeg.com [rawpeg.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. byjus.com [byjus.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Strategic Hydrolysis of (2-Trifluoromethylphenoxy)acetonitrile: A Comprehensive Guide to Carboxylic Acid Synthesis

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (2-Trifluoromethylphenoxy)acetic Acid

(2-Trifluoromethylphenoxy)acetic acid is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, significantly modulates the physicochemical properties of the parent molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This makes it a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2] The conversion of the readily accessible (2-Trifluoromethylphenoxy)acetonitrile to the corresponding carboxylic acid is a pivotal synthetic transformation. This guide provides a detailed exploration of this hydrolysis reaction, offering robust protocols for both acidic and basic conditions, and delves into the mechanistic rationale behind the experimental choices.

Mechanistic Underpinnings of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process that proceeds via an amide intermediate.[3] The reaction can be effectively catalyzed by either acid or base, with each pathway presenting distinct mechanistic features and experimental considerations.[4] The direct reaction with water is impractically slow and requires catalysis.[5]

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][6] A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[7]

Conversely, base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][8] This is followed by protonation from the solvent (water) to form an imidic acid, which tautomerizes to the more stable amide.[8] The amide then undergoes subsequent base-catalyzed hydrolysis to produce a carboxylate salt and ammonia.[5] A final acidification step is required to obtain the free carboxylic acid.[9]

Figure 1: Comparative mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Safety First: Handling Trifluoromethylated Aromatics

Trifluoromethylated compounds require careful handling due to their unique reactivity and potential hazards.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles.[10][11]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][13]

-

Decomposition Hazard: Although the trifluoromethyl group is generally stable, high temperatures or reactions with strong reagents can lead to decomposition, potentially releasing toxic and corrosive gases like hydrogen fluoride (HF).[1] Ensure emergency procedures for HF exposure are in place.

-

SDS Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for (2-Trifluoromethylphenoxy)acetonitrile and all other reagents used in the protocol.[10][11][12][13]

Experimental Protocols

Two primary protocols are presented: acid-catalyzed and base-catalyzed hydrolysis. The choice between them depends on the substrate's sensitivity to acidic or basic conditions.[14] For (2-Trifluoromethylphenoxy)acetonitrile, both methods are generally effective, but may differ in reaction time and workup complexity.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes strong acid and heat to drive the reaction to completion, directly yielding the carboxylic acid.[9][14]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| (2-Trifluoromethylphenoxy)acetonitrile | 201.15 | 10.0 g (49.7 mmol) | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 25 mL | Catalyst and solvent |

| Deionized Water | 18.02 | 25 mL + for workup | --- |

| Diethyl Ether or Ethyl Acetate | --- | ~200 mL | Extraction solvent |

| Saturated Sodium Chloride Solution (Brine) | --- | ~50 mL | For washing organic layer |

| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | --- | As needed | Drying agent |

| Round-bottom flask (250 mL) | --- | 1 | --- |

| Reflux Condenser | --- | 1 | --- |

| Magnetic Stirrer and Stir Bar | --- | 1 | --- |

| Heating Mantle | --- | 1 | --- |

| Separatory Funnel (500 mL) | --- | 1 | --- |

| Ice Bath | --- | 1 | --- |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add the deionized water (25 mL) to the concentrated sulfuric acid (25 mL) while cooling in an ice bath. Caution: Always add acid to water.

-

Addition of Nitrile: To the cooled acid solution, add (2-Trifluoromethylphenoxy)acetonitrile (10.0 g, 49.7 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[15][16] A suitable eluent system is 7:3 Hexanes:Ethyl Acetate. The disappearance of the starting nitrile spot (higher Rf) and the appearance of the carboxylic acid spot (lower Rf, often streaky) indicates reaction completion.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it over crushed ice (~150 g) in a large beaker with stirring. A white precipitate of the crude carboxylic acid should form.

-

Workup - Extraction: Transfer the cold slurry to a separatory funnel. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).[15]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure (2-Trifluoromethylphenoxy)acetic acid.[16][17]

Protocol 2: Base-Catalyzed Hydrolysis

This method uses a strong base, which is often faster but requires a final acidification step to isolate the product.[5][14]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| (2-Trifluoromethylphenoxy)acetonitrile | 201.15 | 10.0 g (49.7 mmol) | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g (250 mmol) | Catalyst |

| Ethanol or Methanol | --- | 100 mL | Co-solvent to aid solubility |

| Deionized Water | 18.02 | 20 mL + for workup | --- |

| 6M Hydrochloric Acid (HCl) | --- | As needed (~40-50 mL) | For acidification |

| Diethyl Ether or Ethyl Acetate | --- | ~200 mL | Extraction solvent |

| Saturated Sodium Chloride Solution (Brine) | --- | ~50 mL | For washing organic layer |

| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | --- | As needed | Drying agent |

| pH paper or pH meter | --- | --- | --- |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (10.0 g, 250 mmol) in a mixture of ethanol (100 mL) and deionized water (20 mL).

-

Addition of Nitrile: Add (2-Trifluoromethylphenoxy)acetonitrile (10.0 g, 49.7 mmol) to the basic solution and equip the flask with a magnetic stir bar and a reflux condenser.

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction is typically faster under basic conditions. During reflux, ammonia gas will be evolved.[5] Ensure the reaction is conducted in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

-

Workup - Concentration: After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.[15]

-

Workup - Dilution & Washing: Dilute the remaining aqueous residue with deionized water (100 mL) and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 6M HCl.[15][17] A thick white precipitate of the carboxylic acid will form.

-

Workup - Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.[17]

-

Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from an appropriate solvent to achieve high purity.

Figure 2: Generalized experimental workflow for nitrile hydrolysis.

Product Characterization

To confirm the identity and purity of the synthesized (2-Trifluoromethylphenoxy)acetic acid, the following analytical techniques are recommended:

-

Melting Point (MP): A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong carbonyl C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the acetonitrile methylene protons and the appearance of a new methylene peak adjacent to the carboxylic acid, along with a broad singlet for the acidic proton.

-

¹³C NMR: Expect to see the disappearance of the nitrile carbon signal (~115-120 ppm) and the appearance of a carboxylic acid carbonyl signal (~170-180 ppm).

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (220.14 g/mol ).

This comprehensive guide provides the necessary framework for successfully synthesizing (2-Trifluoromethylphenoxy)acetic acid. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable chemical intermediate for their discovery programs.

References

-

Clark, J. (2016, February). Hydrolysis of Nitriles. Chemguide. [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

-

YouTube. (2020, October 6). Acid-catalyzed nitrile hydrolysis. [Link]

-

Angene Chemical. (2024, August 27). Safety Data Sheet. [Link]

-

Organic Synthesis. Hydrolysis of Nitriles. [Link]

-

Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids. [Link]

-

Organic Syntheses Procedure. SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES. [Link]

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

Synsmart. 2-[2-(trifluoromethyl)phenoxy]acetic acid (CAS Number: 162922-18-1). [Link]

-

PubChemLite. 2-[2-(trifluoromethyl)phenoxy]acetic acid (C9H7F3O3). [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

-

Organic Chemistry. Acid hydrolysis of Nitriles. [Link]

-

ResearchGate. (2025, February). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jove.com [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. youtube.com [youtube.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. angenechemical.com [angenechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Notes & Protocols: Vilsmeier-Haack Reaction Conditions for Phenoxyacetonitrile Derivatives

Abstract: This document provides a detailed technical guide on the application of the Vilsmeier-Haack reaction for the formylation of phenoxyacetonitrile derivatives. The Vilsmeier-Haack reaction, traditionally used for the formylation of electron-rich aromatic compounds, is a potent tool for C-C bond formation on substrates possessing an activated methylene group.[1] This guide delves into the reaction mechanism, provides a robust step-by-step protocol, discusses critical experimental parameters, and outlines necessary safety precautions. The resulting α-formyl phenoxyacetonitriles are versatile synthetic intermediates, particularly in the construction of various heterocyclic systems. This protocol is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Theoretical Framework and Mechanism

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto a nucleophilic substrate.[2][3] While its classical application involves electrophilic aromatic substitution on activated arenes like anilines or phenols, its scope extends to other nucleophiles, including compounds with activated methyl or methylene groups.[4][5] Phenoxyacetonitrile is an ideal substrate in this context, as the methylene protons are activated by the adjacent electron-withdrawing nitrile group and the oxygen of the phenoxy group.

The reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the nucleophilic substrate and subsequent hydrolysis.[6][7]

Stage I: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][9] This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][10] This formation is an exothermic process and requires careful temperature control.

Stage II: Reaction with Phenoxyacetonitrile and Hydrolysis

The activated methylene group of the phenoxyacetonitrile derivative acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms an intermediate iminium salt. During the aqueous work-up, this salt is readily hydrolyzed to yield the final 2-phenoxy-3-oxopropanenitrile product.

Detailed Experimental Protocol

This protocol describes a general procedure for the formylation of an unsubstituted phenoxyacetonitrile. Adjustments to stoichiometry, temperature, and reaction time may be necessary for substituted derivatives.

2.1 Materials and Equipment

-

Reagents: Phenoxyacetonitrile, Phosphorus oxychloride (POCl₃, freshly distilled recommended), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium acetate (NaOAc) or Sodium carbonate (Na₂CO₃), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes.

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath, nitrogen/argon inlet, thermometer, rotary evaporator, separatory funnel, standard glassware for extraction and purification, silica gel for column chromatography.

2.2 Step-by-Step Procedure

-

Preparation of Vilsmeier Reagent (In Situ):

-

To a dry, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add POCl₃ (1.2 eq.) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.

-

-

Reaction with Phenoxyacetonitrile:

-

Dissolve phenoxyacetonitrile (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Gentle heating (e.g., to 50-60 °C) may be required for less reactive substrates, but this should be optimized.[1]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Use a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).

-

-

Work-up and Quenching:

-

This step is highly exothermic and must be performed with extreme caution. [8]

-

Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and a solution of sodium acetate (5.0 eq.) in water.[11]

-

Slowly and carefully pour the reaction mixture onto the iced sodium acetate solution. This "reverse quench" helps to safely hydrolyze excess POCl₃ and the intermediate iminium salt.[8]

-

Stir the mixture for 30-60 minutes until all the ice has melted.

-

-

Product Isolation:

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-phenoxy-3-oxopropanenitrile.

-

Key Parameters and Optimization Insights

The success of the Vilsmeier-Haack reaction hinges on the careful control of several parameters. The rationale behind these choices is critical for reproducibility and high yields.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Stoichiometry (POCl₃:DMF) | 1.2 : 3.0 (relative to substrate) | A slight excess of POCl₃ ensures complete activation of DMF. Using DMF as a co-solvent ensures the Vilsmeier reagent remains solubilized and reactive. The ratio can be adjusted, but a significant excess of POCl₃ can lead to more side reactions and a more hazardous quench. |

| Solvent | DMF, DCM, Chloroform[1] | DMF often serves as both reagent and solvent. For substrates with poor solubility in DMF, an inert co-solvent like DCM can be used. Complete removal of DCM is necessary before quenching to avoid pressure buildup. |

| Temperature | 0-10 °C (Reagent Formation)RT to 60 °C (Reaction)[1][10] | Reagent Formation: Low temperature is crucial to control the exothermic reaction between POCl₃ and DMF, preventing reagent decomposition. Reaction: The nucleophilic attack may require thermal energy. Start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can lead to decomposition or side products. |

| Quenching Method | Reverse Quench (Reaction mixture into ice/base)[8] | This is a critical safety and procedural point. POCl₃ reacts violently with water. Adding the reaction mixture to a large volume of ice allows for effective heat dissipation. The base (NaOAc or Na₂CO₃) neutralizes the HCl and phosphoric acid formed during hydrolysis, protecting acid-sensitive products.[8] |

| Hydrolysis Time | 30-60 minutes | Sufficient time must be allowed for the complete hydrolysis of the intermediate iminium salt to the final aldehyde. Incomplete hydrolysis is a common cause of low yields. |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and lachrymatory. It reacts violently and exothermically with water and other protic solvents.[8] Always handle it in a well-ventilated chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles.

-

Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic. Maintain diligent temperature control with an ice bath and perform additions slowly.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of POCl₃ and the Vilsmeier reagent with atmospheric moisture.

Characterization of 2-Phenoxy-3-oxopropanenitrile

The expected product should be characterized by standard spectroscopic methods.

-

¹H NMR: Expect a singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm and a singlet for the methine proton (CH) adjacent to the nitrile and phenoxy groups, in addition to aromatic signals.

-

¹³C NMR: Look for characteristic signals for the aldehyde carbonyl carbon (~185-195 ppm) and the nitrile carbon (~115-120 ppm).

-

IR Spectroscopy: Key stretches include a strong C≡N band around 2220-2240 cm⁻¹ and a strong C=O band for the aldehyde around 1680-1700 cm⁻¹.

References

- Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Vilsmeier-Haack Reaction - J&K Scientific LLC.

- Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF) - ResearchGate.

- Vilsmeier-Haack Reaction | NROChemistry.

- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube.

- Vilsmeier–Haack reaction - Wikipedia.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Vilsmeier-Haack Reaction | Chem-Station Int. Ed.

- Vilsmeier-Haack Reaction.

- Vilsmeier Reaction - YouTube.

- Vilsmeier-Haack Formylation - SynArchive.

- Vilsmeier haack reaction | PPTX - Slideshare.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science.

- Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism - ResearchGate.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. growingscience.com [growingscience.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Using (2-Trifluoromethylphenoxy)acetonitrile in heterocycle synthesis

Application Note: Precision Heterocycle Construction Utilizing (2-Trifluoromethylphenoxy)acetonitrile

Part 1: Executive Summary & Strategic Value

(2-Trifluoromethylphenoxy)acetonitrile (CAS: 126620-60-2, generic structure ref) represents a high-value "linker-scaffold" in medicinal chemistry.[1] It combines three critical design elements:

-

The Nitrile Handle: A versatile electrophile for [3+2] cycloadditions and condensation reactions.

-

The Ether Linker: Provides rotational freedom and hydrogen-bond accepting capability, often improving solubility compared to direct biaryl systems.

-

The Ortho-Trifluoromethyl Group: A metabolic blocker that modulates lipophilicity (

) and prevents oxidative metabolism at the electron-rich phenyl ring.

This guide details the transformation of this reagent into three privileged pharmacophores: 1,2,4-Oxadiazoles , Tetrazoles , and 2-Aminothiophenes .[1]

Part 2: Reagent Preparation (The Foundation)

Before heterocycle synthesis, the quality of the starting nitrile is paramount. Commercial sources vary in purity; in-house synthesis via Williamson Etherification is recommended for scale-up to ensure anhydrous conditions.

Protocol 1: Synthesis of (2-Trifluoromethylphenoxy)acetonitrile

Reaction Principle: Nucleophilic substitution (

Reagents:

-

2-Trifluoromethylphenol (1.0 equiv)[1]

-

Chloroacetonitrile (1.2 equiv) [Warning: Lachrymator, highly toxic][1]

-

Potassium Carbonate (

), anhydrous, finely ground (1.5 equiv)[1] -

Potassium Iodide (

), catalytic (0.1 equiv)[1] -

Solvent: Acetone (Reagent Grade) or Butanone (MEK) for higher temp.

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-trifluoromethylphenol and

in Acetone (0.5 M concentration relative to phenol). Stir at room temperature for 30 minutes to generate the phenoxide in situ. -

Addition: Add catalytic

. Then, add chloroacetonitrile dropwise via syringe.[1] Note: The reaction is exothermic; cooling to 0°C is optional but recommended for scales >10g. -

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The phenol peak should disappear. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Purification: Dry over

, filter, and concentrate. If the oil is colored, pass through a short plug of silica gel.

Yield Target: >90%

Validation: IR signal at

Part 3: Heterocycle Synthesis Modules

Module A: The Tetrazole Bioisostere (Click Chemistry)

Target: 5-((2-(trifluoromethyl)phenoxy)methyl)-1H-tetrazole[1]

Tetrazoles are classic bioisosteres for carboxylic acids, offering similar acidity (

Protocol:

-

Stoichiometry: Dissolve (2-Trifluoromethylphenoxy)acetonitrile (1.0 equiv) in water/isopropanol (2:1 ratio).

-

Reagents: Add Sodium Azide (

, 1.3 equiv) and Zinc Bromide ( -

Reaction: Heat to reflux (

) for 16–24 hours. The Lewis acid -

Workup (Critical):

-

Cool to room temperature. Add 3M HCl until pH is ~1 (Caution:

gas evolution possible in hood; however, the zinc method minimizes this). -

The tetrazole usually precipitates or oils out. Extract with Ethyl Acetate.

-

Note: The zinc can chelate the tetrazole. Vigorous stirring with HCl is required to break the Zn-tetrazole complex.

-

-

Purification: Recrystallization from Ethanol/Water.

Data Table: Tetrazole Optimization

| Parameter | Traditional (

Module B: The 1,2,4-Oxadiazole Scaffold

Target: 3-((2-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazoles[1]

This pathway involves a two-step sequence: conversion to the amidoxime followed by cyclization with an acid chloride.

Step 1: Amidoxime Formation

-

Dissolve nitrile (1.0 equiv) in Ethanol.

-

Add Hydroxylamine hydrochloride (

, 2.0 equiv) and -

Reflux for 6 hours.

-

Filter salts and concentrate. The crude amidoxime is usually pure enough for the next step.

Step 2: Cyclization

-

Dissolve crude amidoxime in Toluene or Pyridine.

-

Add Acyl Chloride (

, 1.1 equiv). -

Heat to

for 4 hours. -

Mechanism: O-acylation followed by thermal dehydration to close the ring.

Module C: The Gewald Reaction (2-Aminothiophenes)

Target: 2-Amino-3-(acyl)-4-substituted-thiophene derivatives[1]

The active methylene (

Protocol:

-

Components: Mix (2-Trifluoromethylphenoxy)acetonitrile (1.0 equiv), a Ketone (e.g., Cyclohexanone, 1.0 equiv), and Elemental Sulfur (

, 1.0 equiv) in Ethanol. -

Catalyst: Add Morpholine or Diethylamine (1.0 equiv) dropwise.

-

Reaction: Heat at

for 2-4 hours. -

Observation: The reaction mixture typically turns dark brown/red. A solid precipitate (the aminothiophene) often forms upon cooling.

-

Purification: Filtration and washing with cold ethanol.

Part 4: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways available from the parent nitrile.

Caption: Divergent synthetic pathways transforming the nitrile handle into three distinct heterocyclic classes.

Part 5: Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ether Synthesis) | Incomplete deprotonation or wet solvent. | Use anhydrous Acetone/MEK. Ensure |

| Incomplete Tetrazole Formation | "Zinc poisoning" or low temp. | Ensure temp >85°C. If using |

| Oxadiazole Dehydration Failure | Reaction temp too low. | The cyclization of O-acyl amidoxime requires heat ( |

| Gewald Reaction Tarring | Exothermic runaway or polymerization. | Add base slowly. Keep temp below 60°C. Use ethanol as solvent to precipitate product. |

References

-

Williamson Ether Synthesis & Nitrile Preparation

-

Tetrazole Synthesis (Zinc Catalysis)

-

1,2,4-Oxadiazole Synthesis

-

Gewald Reaction Mechanism & Protocols

Sources

- 1. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane - Google Patents [patents.google.com]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

Application Notes and Protocols for the One-Pot Synthesis of 3-Substituted Benzofurans from (2-Trifluoromethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Specifically, 3-substituted benzofurans exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring their significance in medicinal chemistry.[2]